molecular formula C10H16O2 B14339560 [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol CAS No. 107398-11-8

[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B14339560
CAS No.: 107398-11-8
M. Wt: 168.23 g/mol
InChI Key: PXWNDCSNVXRVJE-UHFFFAOYSA-N
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Description

[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol: is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is substituted with a methyl group, a prop-1-en-2-yl group, and a methanol group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functional group modifications, such as methylation and hydroxylation, are carried out under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl and prop-1-en-2-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl group allows for hydrogen bonding, while the bicyclic structure provides steric effects that influence binding affinity. The molecular pathways involved may include signal transduction, enzyme inhibition, or activation.

Comparison with Similar Compounds

    [5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol: shares similarities with other bicyclic compounds, such as camphor and borneol.

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Borneol: A bicyclic alcohol with a similar core structure but different substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its reactivity. The presence of the oxabicyclohexane core, along with the methyl, prop-1-en-2-yl, and methanol groups, imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

107398-11-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5-methyl-2-prop-1-en-2-yl-6-oxabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C10H16O2/c1-7(2)8-4-5-9(3)10(8,6-11)12-9/h8,11H,1,4-6H2,2-3H3

InChI Key

PXWNDCSNVXRVJE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1(O2)CO)C

Origin of Product

United States

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